molecular formula C18H18 B3277794 1,2,3,4-Tetramethylanthracene CAS No. 66553-01-3

1,2,3,4-Tetramethylanthracene

Cat. No.: B3277794
CAS No.: 66553-01-3
M. Wt: 234.3 g/mol
InChI Key: ZMQYNEJFQGWMIX-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18. It is a derivative of anthracene, where four methyl groups are substituted at the 1, 2, 3, and 4 positions of the anthracene ring. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylanthracene can be synthesized through several methods, including Friedel-Crafts alkylation and metal-catalyzed reactions. One common method involves the alkylation of anthracene with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetramethylanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to tetrahydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine with iron(III) bromide as a catalyst.

Major Products:

Scientific Research Applications

1,2,3,4-Tetramethylanthracene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethylanthracene involves its interaction with molecular targets through its aromatic and conjugated π-system. This interaction can lead to various effects, such as:

Comparison with Similar Compounds

1,2,3,4-Tetramethylanthracene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other methylated anthracenes. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .

Properties

IUPAC Name

1,2,3,4-tetramethylanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-11-12(2)14(4)18-10-16-8-6-5-7-15(16)9-17(18)13(11)3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQYNEJFQGWMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=CC=CC=C3C=C2C(=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904787
Record name 1,2,3,4-Tetramethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137284-64-1
Record name 1,2,3,4-Tetramethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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